4-Bromo-dihydro-furan-3-one
Description
Contextualization of Dihydrofuranone Chemistry
Dihydrofuranones are a class of organic compounds characterized by a five-membered furan (B31954) ring that has been partially saturated and contains a ketone group. ontosight.ai This structural motif is a key component in a wide array of natural products and biologically active molecules. derpharmachemica.comresearchgate.net The furanone ring system is found in compounds with applications in the flavor and fragrance industry and those studied for potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai
The synthesis of dihydrofuranone derivatives is a significant area of research in organic chemistry. ontosight.ai Methodologies often involve cyclization reactions, such as the Feist-Benary synthesis, which utilizes 1,3-dicarbonyl compounds and alpha-halo ketones to produce furan and dihydrofuran derivatives. researchgate.net Other modern synthetic strategies, like ring-closing alkene metathesis, have also been employed to construct the dihydrofuran ring system, highlighting its importance as a synthetic target. rsc.org The ability to introduce various substituents onto the dihydrofuranone scaffold allows chemists to modulate the molecule's physical, chemical, and biological properties. ontosight.aibohrium.com
Significance of Halogenated Heterocycles in Organic Synthesis
Heterocyclic compounds are organic molecules that contain at least one atom other than carbon within a ring structure. jeyamscientific.insigmaaldrich.com When one or more halogen atoms (such as fluorine, chlorine, bromine, or iodine) are attached, they are known as halogenated heterocycles. These compounds are of immense significance in synthetic chemistry, primarily because the halogen atom serves as a versatile functional handle. jeyamscientific.insigmaaldrich.com
Halogens play a pivotal role in activating organic molecules and facilitating structural modifications. mdpi.comnih.govpreprints.org Due to their high electrophilicity and good leaving group properties, halogens can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing complex molecular architectures. jeyamscientific.insigmaaldrich.com Furthermore, the presence of a halogen can induce specific cyclization reactions, known as halocyclizations, to form highly functionalized carbocyclic and heterocyclic products. mdpi.comnih.govpreprints.org The size and nature of the halogen atom can also influence the stereoselectivity of these transformations. mdpi.comnih.gov This synthetic flexibility makes halogenated heterocycles, including brominated variants, indispensable building blocks in medicinal chemistry, agrochemicals, and materials science. sigmaaldrich.com
Overview of Academic Research on Brominated Furanone Systems
Brominated furanones, a specific subset of halogenated heterocycles, have garnered considerable attention in academic research, particularly for their interesting biological activities. Many studies have focused on 2(5H)-furanone derivatives, which are structurally related to natural products isolated from the marine red alga Delisea pulchra. researchgate.netnih.gov
Research has shown that synthetic brominated furanones can act as inhibitors of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation and virulence factor production. researchgate.netnih.govoup.com By interfering with QS systems, these compounds can inhibit the formation of biofilms by various pathogenic bacteria, including Pseudomonas aeruginosa and Salmonella enterica, often at non-growth-inhibiting concentrations. nih.govoup.comvliz.beoup.com
The mechanism of action often involves the furanone interfering with the bacterial signal receptors. oup.com For instance, molecular docking studies suggest that the bromine atoms on the furanone ring can increase the compound's affinity for the active site of QS regulators like LasR in P. aeruginosa. nih.gov The position and number of bromine atoms on the furanone core are critical for this activity.
| Brominated Furanone Derivative | Research Focus | Key Finding |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Quorum Sensing Inhibition | Inhibits production of QS-regulated virulence factors in P. aeruginosa. nih.govoup.com |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Anti-virulence Properties | Reduces pyocyanin (B1662382) production, biofilm formation, and swarming motility in P. aeruginosa. nih.gov |
| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Anti-biofilm Activity | Inhibit Salmonella biofilm formation at non-growth-inhibiting concentrations. vliz.be |
Table 2: Summary of Selected Research Findings on Brominated Furanone Systems.
The synthesis of these compounds is also an active area of investigation. For example, studies have reported the regioselective bromination of diarylated furanones to introduce the halogen at a specific position on the ring. researchgate.net Other research has focused on developing general preparations for related structures like 4-bromo-2,3-dihydrofurans via copper-catalyzed intramolecular cyclization, demonstrating the ongoing effort to create efficient synthetic routes to these valuable heterocyclic systems. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5BrO2 |
|---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
4-bromooxolan-3-one |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-7-2-4(3)6/h3H,1-2H2 |
InChI Key |
JETNEFPERUVFID-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)CO1)Br |
Canonical SMILES |
C1C(C(=O)CO1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo Dihydro Furan 3 One and Analogues
De Novo Synthesis of the Dihydrofuranone Ring
The de novo approach involves building the dihydrofuran-3-one ring from acyclic precursors. This strategy offers flexibility in introducing various substituents onto the core structure. Key steps in this approach include the formation of the dihydrofuranone ring through cyclization reactions and the subsequent regioselective introduction of the bromine atom.
Cyclization Reactions for Dihydrofuran-3-one Construction
The construction of the dihydrofuran-3-one skeleton can be achieved through several elegant cyclization strategies, starting from readily available acyclic compounds. These methods often leverage intramolecular reactions to efficiently form the five-membered ring.
One prominent method is the acid-catalyzed cyclization of α'-hydroxyenones. This reaction proceeds via a formal 5-endo-trig cyclization, providing the corresponding dihydrofuran-3(2H)-ones in excellent yields when refluxed in toluene with a catalytic amount of a strong acid. researchgate.netfigshare.comnih.gov Other notable methods include:
Palladium-catalyzed oxidative cyclization: Readily accessible α-allenols can be converted to multisubstituted 3(2H)-furanones through intramolecular oxidative cyclization. researchgate.net
Allenic sulfone cyclization: α-hydroxy allenic sulfones can be treated with silver fluoride to yield 2,5-dihydrofurans via a 5-endo-trig cyclization. researchgate.net
Aldol condensation route: A strategy involving the aldol condensation of aldehydes with the enolate of 3-methyl-3-(trimethylsiloxy)-2-butanone, followed by oxidation and acid-catalyzed cyclization-dehydration, serves as an efficient general synthesis for various 3(2H)-furanones. researchgate.net
Hydration and cyclization of acetylenic ketones: A key step in the synthesis of natural products like bullatenone involves the hydration and cyclization of accessible acetylenic ketones. researchgate.net
Oxidation of 3-hydroxytetrahydrofuran: Dihydro-3(2H)-furanone can be synthesized by the oxidation of 3-hydroxytetrahydrofuran using reagents like trichloroisocyanuric acid (TCCA) in the presence of a TEMPO catalyst. chemicalbook.com
Table 1: Selected Cyclization Methodologies for Dihydrofuran-3-one Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| α'-Hydroxyenones | Catalytic strong acid, Toluene, reflux | Dihydrofuran-3(2H)-one | researchgate.netnih.gov |
| α-Allenols | Palladium catalyst, TBN | Multisubstituted 3(2H)-furanone | researchgate.net |
| α-Hydroxy allenic sulfones | 10 mol % AgF, Acetonitrile | 3-Tosyl 2,5-dihydrofuran | researchgate.net |
| 3-Hydroxytetrahydrofuran | TCCA, TEMPO, DCM | Dihydro-3(2H)-furanone | chemicalbook.com |
| Acetylenic ketones | Hydration and cyclization | Furan-3(2H)-one nucleus | researchgate.net |
Regioselective Introduction of the Bromine Atom at the 4-Position
Once the dihydrofuran-3-one ring is constructed, the next crucial step is the regioselective introduction of a bromine atom at the C4 position. This is typically achieved through electrophilic bromination of the enol or enolate form of the ketone. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity, targeting the α-carbon adjacent to the carbonyl group.
Common brominating agents for this purpose include N-Bromosuccinimide (NBS) and elemental bromine. The reaction of a dihydrofuranone with NBS, often in the presence of an acid or radical initiator, can lead to the desired 4-bromo derivative. For instance, a tandem oxa-Nazarov cyclization of conjugated 1,2-diketones followed by dibromination with NBS has been used to synthesize 2,4-dibromo-3(2H)-furanones. organic-chemistry.org The regioselectivity is governed by the kinetic or thermodynamic stability of the intermediate enol or enolate. Careful control of reaction temperature can also enhance selectivity in electrophilic aromatic brominations, a principle that can be applied to heterocyclic systems. nih.gov
Functional Group Interconversions Leading to 4-Bromo-dihydro-furan-3-one
An alternative to de novo synthesis is the modification of existing furanone or dihydrofuranone cores. This approach is valuable when suitable heterocyclic precursors are readily available.
Derivatization of Pre-existing Furanone Scaffolds
Pre-formed furanone rings can serve as versatile platforms for introducing bromine. The high reactivity of certain furanone derivatives, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (like mucobromic acid), is due to the presence of labile halogen atoms that can be substituted. nih.gov This allows for a range of chemical transformations.
Modern cross-coupling reactions also provide powerful tools for derivatization. For example, Suzuki-Miyaura cross-coupling has been successfully utilized to derivatize 2(5H)-furanones, demonstrating the potential for introducing various functional groups onto the furanone scaffold. researchgate.net Such derivatization can be a key step in a multi-step synthesis towards the target molecule.
Bromination Protocols for Dihydrofuranone Precursors
In some synthetic routes, it is more efficient to introduce the bromine atom onto an acyclic precursor before the cyclization step. This strategy can circumvent issues with regioselectivity on the formed ring and is dependent on the stability of the brominated intermediate.
For example, a brominated furanone was synthesized by the bromination of 4-oxohexanoic acid, which was then followed by dehydration and elimination of HBr to form the final product. researchgate.net Similarly, the synthesis of 3-bromo flavones has been accomplished by the reaction of a 2-hydroxy dibenzoyl methane precursor with bromine in dimethylformamide (DMF), where bromination precedes the cyclization to the flavone core. orientjchem.org The regioselective halogenation of β-dicarbonyl compounds, which are common precursors for furanone synthesis, can also be achieved using reagents like trihaloisocyanuric acids. acs.org
Related Synthetic Strategies for Brominated Furanones and Dihydrofurans
The interest in brominated furanones extends beyond the specific this compound scaffold, as many related structures exhibit significant biological activity. nih.gov Synthetic strategies have been developed for a variety of these compounds.
The synthesis of 4-bromo-3-butyl-5-(dibromomethylene) furan-2(5H)-one has been reported, highlighting methods to create more complex, polybrominated furanone structures. researchgate.net Many synthetic brominated furanones, such as C-30 and C-56, are designed to be structural analogues of halogenated furanones produced by the marine alga Delisea pulchra. nih.gov The synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, known as mucohalic acids, represents another important class of related compounds. nih.gov These syntheses often involve the oxidation of substrates like furfural in the presence of halogen acids. nih.gov The diverse synthetic routes to these related compounds provide a broad toolkit that can be adapted for the synthesis of specific targets like this compound.
Copper-Catalyzed Intramolecular Cyclization in Dihydrofuran Synthesis
Copper catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including the dihydrofuran scaffold. Intramolecular cyclization reactions catalyzed by copper offer a mild and efficient route to these structures. While direct synthesis of this compound via this method is not extensively documented, the principles of copper-catalyzed cyclization can be applied to appropriately substituted precursors.
A general strategy involves the use of a substrate containing both a nucleophilic group (such as a hydroxyl group) and a suitable leaving group or an unsaturated bond, which can undergo intramolecular attack. For instance, a copper catalyst can facilitate the cyclization of an acyclic precursor, leading to the formation of the dihydrofuran ring. The incorporation of a bromine atom at the 4-position would necessitate the use of a brominated starting material.
Recent research has demonstrated the utility of copper-catalyzed cyclization for synthesizing a variety of dihydrofuran derivatives. For example, the cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, catalyzed by copper salts like Cu(CH₃CN)₄PF₆, has been shown to produce cycloalkane-fused dihydrofurans in good to excellent yields under mild conditions ccspublishing.org.cn. This transformation is believed to proceed through radical intermediates ccspublishing.org.cn. Another approach involves the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols to form tetrahydrofurans, highlighting copper's ability to mediate C-O bond formation semanticscholar.org. Furthermore, copper-catalyzed intramolecular cyclization of 2-alkynyl phenols has been developed for the synthesis of 2-substituted benzo[b]furans, showcasing the versatility of copper catalysis in furan (B31954) ring synthesis nih.gov.
These examples underscore the potential of copper catalysis in the synthesis of dihydrofuran rings. The adaptation of these methods to produce this compound would likely involve the design of a specific brominated acyclic precursor that can undergo efficient intramolecular cyclization under copper catalysis.
| Catalyst System | Substrate Type | Product | Key Features |
| Cu(CH₃CN)₄PF₆ | 1-Aryl-1-cycloalcohols and 1,3-dicarbonyls | Cycloalkane-fused dihydrofurans | Mild conditions, good functional group tolerance ccspublishing.org.cn. |
| Copper Catalyst | Hydroxycyclopropanols | Tetrahydrofurans/Tetrahydropyrans | C-C bond cleavage and Csp³-O bond formation semanticscholar.org. |
| CuCl/Cs₂CO₃ | 2-Alkynyl phenols | 2-Substituted benzo[b]furans | Mild conditions, high yields, broad substrate scope nih.gov. |
Palladium-Catalyzed Cross-Coupling Reactions for Brominated Furanones
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are particularly relevant for the synthesis of brominated furanones, as they allow for the direct introduction of a bromine atom or the coupling of a brominated furanone with other organic fragments.
The Suzuki, Negishi, and Heck reactions are prominent examples of palladium-catalyzed cross-couplings that have been widely applied in organic synthesis nobelprize.org. In the context of this compound, a key strategy could involve the use of a suitable furanone precursor that can be brominated via a palladium-catalyzed reaction. Alternatively, a pre-brominated furanone can act as a substrate for further functionalization through cross-coupling.
For instance, the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has been reported to proceed in excellent yields, demonstrating the feasibility of coupling reactions on brominated furan systems rsc.org. Similarly, 4-tosyl-2(5H)-furanone has been shown to undergo palladium-catalyzed cross-coupling reactions with boronic acids, providing a facile route to 4-substituted 2(5H)-furanones ysu.amresearchgate.netresearchgate.net. While this example involves a tosyl leaving group, it highlights the reactivity of the 4-position of the furanone ring in palladium catalysis. The synthesis of 4-bromo-2(5H)-furanone itself has been noted to involve harsh conditions, making the development of milder palladium-catalyzed bromination or coupling methods highly desirable ysu.am.
The general mechanism of these cross-coupling reactions involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi reactions) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst nobelprize.org.
| Reaction Type | Substrates | Catalyst/Ligand | Product |
| Suzuki Coupling | Organoboron compounds and organohalides | Pd(0) complex | Coupled organic molecule |
| Negishi Coupling | Organozinc compounds and organohalides | Pd(0) complex | Coupled organic molecule |
| Alkenylation | 2-Bromobenzo[b]furans and alkenylaluminum | PdCl₂(3 mol%)/XantPhos (6 mol%) | 2-Alkenylbenzo[b]furans rsc.org |
| Arylation | 4-Tosyl-2(5H)-furanone and boronic acids | PdCl₂(PPh₃)₂ | 4-Aryl-2(5H)-furanones ysu.am |
Multi-Step Approaches to Brominated Dihydrofuran Derivatives
The synthesis of complex organic molecules often requires a multi-step approach, where the target molecule is built up through a sequence of reactions. This is particularly true for functionalized heterocycles like this compound. A plausible multi-step synthesis would involve the initial construction of the dihydrofuran-3-one core, followed by a selective bromination step.
The design of a multi-step synthesis relies on the principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. For this compound, a possible disconnection would be at the C-Br bond, suggesting a late-stage bromination of a dihydrofuran-3-one precursor.
The synthesis of the dihydrofuran-3-one core itself can be achieved through various methods. For example, an aldol condensation followed by an intramolecular cyclization is a classic approach to furanone synthesis researchgate.net. Once the dihydrofuran-3-one is obtained, selective bromination at the 4-position can be achieved using a suitable brominating agent. The regioselectivity of the bromination would be influenced by the electronic properties of the furanone ring and the reaction conditions. Electrophilic bromination is a common method for introducing bromine onto electron-rich double bonds semanticscholar.org.
Multi-step continuous-flow synthesis is an emerging technique that can enhance the efficiency and safety of such synthetic sequences by allowing for the telescoping of reactions without the need for intermediate purification flinders.edu.au.
A hypothetical multi-step synthesis of this compound could involve the following general steps:
Formation of a suitable acyclic precursor: This could involve reactions such as aldol additions or Claisen condensations to assemble the carbon skeleton.
Cyclization to form the dihydrofuran-3-one ring: This step could be acid or base-catalyzed, or potentially mediated by a transition metal.
Selective bromination at the 4-position: This would likely involve an electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine.
Mechanistic Elucidation of Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of this compound through the methodologies discussed above involves distinct mechanistic pathways.
In copper-catalyzed intramolecular cyclization , the mechanism often involves the formation of a copper-alkoxide or a copper-enolate intermediate. For radical-mediated processes, the copper catalyst can initiate the formation of a radical which then undergoes intramolecular cyclization. The precise mechanism will depend on the nature of the substrate and the copper catalyst used ccspublishing.org.cnsemanticscholar.org.
For palladium-catalyzed cross-coupling reactions , the catalytic cycle typically begins with the oxidative addition of an organic halide (e.g., a bromofuranone) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where an organic group from an organometallic reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue nobelprize.org.
The mechanism of multi-step synthesis is a composite of the mechanisms of the individual reactions in the sequence. For a pathway involving cyclization followed by bromination, the cyclization step could proceed via an intramolecular nucleophilic attack, while the subsequent bromination would likely occur through an electrophilic addition of bromine to the enol or enolate form of the dihydrofuran-3-one. The regioselectivity of the bromination is a key aspect, and understanding the electronic distribution within the furanone ring is essential for predicting the outcome. For instance, the solvolysis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid has been shown to selectively form 4-bromo-3-methyl-2(5H)-furanone, with the reaction outcome being dependent on the solvent properties, suggesting the involvement of cationic intermediates researchgate.net.
Chemical Reactivity and Transformation Pathways of 4 Bromo Dihydro Furan 3 One
Reactivity Profiles of the Dihydrofuranone Moiety
The dihydrofuranone ring system, containing both a ketone and an ether linkage, presents multiple sites for chemical reactions. The reactivity is significantly influenced by the electronic effects of the carbonyl group and the bromine atom.
The carbonyl group is a dominant feature of the molecule's reactivity profile. The carbon atom of the carbonyl group is partially positively charged, rendering it an electrophile susceptible to attack by nucleophiles. libretexts.org Conversely, the lone pairs of electrons on the oxygen atom allow for electrophilic attack, typically by protonation under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Common nucleophilic addition reactions at the carbonyl group include reactions with organometallic reagents (like Grignard reagents), cyanides, and ylides. These reactions are fundamental in constructing more complex molecular skeletons. While specific studies on 4-Bromo-dihydro-furan-3-one are limited, the reactivity can be inferred from the general behavior of ketones. libretexts.org
Table 1: General Carbonyl Group Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CR₂) | Alkene |
In analogs such as 2(5H)-furanones, the endocyclic double bond is typically conjugated with the carbonyl group, making it susceptible to nucleophilic conjugate addition (Michael addition). The double bond can also undergo electrophilic addition reactions, though this is less common due to the electron-withdrawing effect of the carbonyl group. Reactions like hydrogenation, halogenation, and epoxidation are theoretically possible. quizlet.com For instance, the hydroboration-oxidation of an alkene leads to the anti-Markovnikov addition of water across the double bond, forming an alcohol. masterorganicchemistry.com The specific reactivity of the double bond in 4-bromo-furanone systems would be influenced by the position of the double bond and the electronic effects of the substituents.
Transformations of the Bromine Substituent
The carbon-bromine (C-Br) bond is a key functional handle, enabling a wide array of synthetic transformations. Bromine is a good leaving group, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The bromine atom can be displaced by a variety of nucleophiles in nucleophilic substitution reactions. libretexts.orgucalgary.ca In related 3,4-dihalo-2(5H)-furanones, the halogen at the C4 position is readily substituted by both nitrogen and sulfur nucleophiles. nih.gov This type of reaction proceeds via an addition-elimination mechanism when the bromine is attached to a double bond or an Sₙ2 mechanism if it is on an sp³-hybridized carbon. The efficiency of the substitution depends on the strength of the nucleophile, the solvent, and the specific structure of the furanone ring. libretexts.org
Table 2: Examples of Nucleophilic Substitution on Bromo-Furanone Analogs
| Nucleophile | Reagent Example | Product | Reference |
|---|---|---|---|
| Thiol | Thiophenol | 4-Thiophenyl-furanone derivative | nih.gov |
| Azide | Sodium Azide (NaN₃) | 4-Azido-furanone derivative | nih.gov |
The C-Br bond serves as an excellent anchor for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com The bromine atom acts as a reactive handle, particularly in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.comnih.gov
These reactions have been demonstrated on similar structures. For example, 4-bromo-2,3-dihydrofurans have been shown to be valuable scaffolds for diversification through subsequent coupling reactions. rsc.org Similarly, 3-bromo-2(5H)-furanones have been used as precursors in palladium-catalyzed cross-couplings to synthesize unsymmetrically substituted furanones. plu.mx This highlights the synthetic utility of the bromine atom in building molecular complexity. rsc.orgplu.mx
Table 3: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ / Base | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp) |
Ring-Opening and Ring-Contraction/Expansion Reactions
The furanone ring, while generally stable, can undergo ring-opening under certain conditions. For instance, related 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain aldehyde form, particularly in the presence of a base. nih.gov This ring-chain tautomerism can be exploited in reactions with certain nucleophiles. nih.gov Electrophilic attack on the ring can also induce ring-opening, as has been observed in 2,3-dihydrofuran (B140613) derivatives upon treatment with N-Bromosuccinimide. figshare.com
Ring-contraction and expansion reactions are less common but can occur, often driven by the formation of a more stable intermediate or the relief of ring strain. wikipedia.orgetsu.edu Such rearrangements can be initiated through the formation of a carbocation intermediate, for example, via a Wagner-Meerwein type of rearrangement. etsu.edu While specific examples for this compound are not well-documented, the inherent strain and electronic features of small heterocyclic rings suggest that such transformations are plausible under appropriate reaction conditions. rsc.org
Redox Chemistry of this compound
The redox behavior of this compound is primarily centered around the reduction of its ketone functionality and the potential for oxidative transformations of the dihydrofuran ring. These reactions provide pathways to compounds with altered oxidation states and functionalities, thereby expanding the synthetic utility of this brominated heterocycle.
Reduction of the Carbonyl Group
The ketone moiety in this compound is susceptible to reduction by various reducing agents, leading to the corresponding secondary alcohol, 4-Bromo-tetrahydro-furan-3-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
This reduction is a key step in the synthesis of various substituted tetrahydrofurans. For instance, the reduction of cyclic hemiacetals, which can be formed from precursors like cis-butene-1,4-diol through a redox-relay Heck reaction, with sodium borohydride yields substituted diols. These diols can then be further manipulated to access a range of tetrahydrofuran (B95107) derivatives.
While specific studies on the reduction of this compound are not extensively detailed in the available literature, the general reactivity of ketones towards sodium borohydride is well-established. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The expected product would be 4-bromo-3-hydroxytetrahydrofuran. The fate of the carbon-bromine bond under these reducing conditions would need to be considered, as some hydride reagents can effect dehalogenation. However, sodium borohydride is generally considered a mild reducing agent that selectively reduces aldehydes and ketones without affecting many other functional groups, including some alkyl halides.
A study on the reduction of 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrated their transformation into γ-lactones when treated with common reducing agents, including sodium borohydride. This suggests that the carbonyl group in the furanone ring is readily reduced.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | 4-Bromo-tetrahydro-furan-3-ol | Carbonyl Reduction |
| Cyclic Hemiacetal | Sodium Borohydride (NaBH₄) | Substituted Diol | Carbonyl Reduction |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Sodium Borohydride (NaBH₄) | γ-Lactone | Carbonyl Reduction |
Oxidative Transformations
The oxidation of this compound presents several possibilities, including reactions involving the ketone functionality and the dihydrofuran ring itself. While specific research on the oxidation of this particular compound is limited, general principles of organic oxidation reactions can be applied to predict potential transformation pathways.
One potential oxidative pathway is the Baeyer-Villiger oxidation of the ketone group. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert ketones into esters. In the case of a cyclic ketone like this compound, a Baeyer-Villiger oxidation would be expected to yield a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.
Furthermore, the dihydrofuran ring itself can be a target for oxidation. The oxidation of furan (B31954) and its derivatives can lead to a variety of products, including ring-opened compounds or further functionalized heterocycles. For example, the oxidation of furfural, a related furan derivative, can yield succinic acid under certain conditions. While this compound is a saturated heterocyclic ketone, the presence of the bromine atom and the carbonyl group can influence its susceptibility to various oxidizing agents.
Detailed experimental studies are required to fully elucidate the specific products and reaction conditions for the oxidation of this compound. The interplay between the ketone and the brominated dihydrofuran ring makes its oxidative chemistry a subject of interest for synthetic chemists exploring the generation of novel heterocyclic structures.
Stereochemical Aspects of 4 Bromo Dihydro Furan 3 One Chemistry
Asymmetric Synthesis and Enantioselective Methodologies
The asymmetric synthesis of 4-bromo-dihydro-furan-3-one and its derivatives presents a significant challenge due to the electrophilic nature of bromine and the potential for racemization. While specific methods for the direct asymmetric bromination of dihydro-furan-3-one are not extensively documented in readily available literature, several strategies can be envisaged based on established enantioselective methodologies for related α-haloketones and tetrahydrofurans.
Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for enantioselective halogenation of carbonyl compounds. A potential approach could involve the reaction of a dihydro-furan-3-one enolate or its equivalent with an electrophilic bromine source in the presence of a chiral catalyst. The catalyst would create a chiral environment, directing the bromine atom to one face of the enolate, thus yielding an enantiomerically enriched product.
Another plausible strategy involves the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic or chemo-catalytic processes where one enantiomer reacts at a faster rate than the other, allowing for the separation of the unreacted, enantiopurified starting material or the chiral product.
Furthermore, the asymmetric synthesis of highly substituted tetrahydrofurans has been achieved through tandem iminium-enamine catalysis, involving a double Michael addition strategy. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential for complex, stereocontrolled access to substituted furanone skeletons, which could be further functionalized to introduce the bromine at the C4 position.
| Methodology | Description | Potential Application to this compound |
| Organocatalytic Asymmetric Bromination | Use of a chiral catalyst to induce enantioselectivity in the reaction of an enolate with an electrophilic bromine source. | Direct enantioselective synthesis of (R)- or (S)-4-bromo-dihydro-furan-3-one. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the other. | Isolation of enantiomerically pure this compound from a racemic mixture. |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule to introduce the desired stereochemistry. | Conversion of a chiral precursor into the target molecule with a defined stereocenter at C4. |
Diastereoselective Transformations and Control
Once a chiral center is established at the C4 position, subsequent reactions on the dihydrofuranone ring must be controlled to achieve the desired diastereomer. Diastereoselective transformations of this compound would typically involve reactions at the carbonyl group or at the C2 or C5 positions.
For instance, the reduction of the ketone at C3 can lead to the formation of a new stereocenter, resulting in diastereomeric alcohols. The stereochemical outcome of such a reduction would be influenced by the steric hindrance and electronic effects of the bromine atom at C4. Directing groups or the use of specific reducing agents (e.g., those containing bulky ligands) could be employed to favor the formation of one diastereomer over the other.
Similarly, alkylation or other C-C bond-forming reactions at the C2 position would also be subject to diastereocontrol exerted by the existing stereocenter at C4. The incoming group would preferentially approach from the less sterically hindered face of the molecule. The development of [4+1] annulation reactions for the diastereoselective synthesis of related dihydrobenzofurans showcases the potential for high levels of stereocontrol in the formation of substituted five-membered oxygen heterocycles. researchgate.net
The control of diastereoselectivity is crucial in multistep syntheses where the relative configuration of multiple stereocenters dictates the final structure and biological activity of the target molecule.
| Transformation | Potential Diastereomeric Products | Factors Influencing Diastereoselectivity |
| Reduction of C3-carbonyl | syn and anti 3-hydroxy-4-bromo-dihydrofurans | Steric hindrance from the C4-bromo substituent, choice of reducing agent, chelation control. |
| Alkylation at C2 | cis and trans 2-alkyl-4-bromo-dihydro-furan-3-ones | Steric approach control, nature of the electrophile and enolate. |
| Annulation Reactions | Fused-ring systems with multiple stereocenters | Catalyst control, substrate geometry, reaction mechanism. |
Configurational Stability and Epimerization Studies
The configurational stability of the stereocenter at C4 in this compound is a key consideration, particularly under reaction conditions that could lead to epimerization. The α-proton at C4 is acidic due to the adjacent electron-withdrawing carbonyl group and the bromine atom. Under basic conditions, deprotonation can occur to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, potentially leading to racemization or epimerization if other stereocenters are present.
The rate of epimerization would depend on several factors, including the strength of the base, the temperature, and the solvent. The stability of the C-Br bond is also a factor, as elimination reactions could compete with epimerization under certain conditions.
Studies on related α-haloketones have shown that the configurational stability can be influenced by the nature of the halogen and the substitution pattern on the ring. Computational studies could be employed to estimate the energy barrier for enolization and subsequent epimerization, providing insights into the conditions under which the stereocenter at C4 is stable.
Conformational Analysis of Dihydrofuranone Rings
The five-membered dihydrofuranone ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The conformational preference of this compound will be influenced by the steric and electronic interactions of the substituents on the ring. The bulky bromine atom at the C4 position will play a significant role in determining the lowest energy conformation. It is likely to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the other ring atoms and substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for conformational analysis. auremn.org.br The magnitude of the coupling constants between adjacent protons (e.g., H4 and H5) can provide information about the dihedral angles and thus the ring pucker. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and to predict NMR parameters, which can then be compared with experimental data. nih.gov Such studies on related furan (B31954) derivatives have demonstrated the utility of combining experimental NMR data with theoretical calculations for a detailed conformational analysis. researchgate.net
Understanding the conformational equilibrium is important as the reactivity of the molecule can be dependent on the accessibility of different conformers. For example, the approach of a reagent to the carbonyl group may be favored in a specific ring conformation.
| Conformation | Description | Predicted Stability for this compound |
| Envelope (E) | One atom is out of the plane of the other four. | The bromine atom would likely favor a pseudo-equatorial position on the flap to minimize steric strain. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | May be a low-energy conformation depending on the minimization of torsional and steric interactions. |
Computational and Theoretical Investigations of 4 Bromo Dihydro Furan 3 One
Quantum Chemical Studies (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. The planned analysis for 4-Bromo-dihydro-furan-3-one included:
Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and reaction pathways. A study on the molecular dynamics of 4-bromo-2,3-dihydrofurans was identified, which is a structurally related compound. rsc.org However, this study does not provide specific information on the conformational landscape or reaction dynamics of this compound. The subtle difference in the position of the carbonyl group and the degree of saturation significantly alters the molecule's properties, making direct extrapolation of data unreliable.
Reaction Mechanism Calculations and Transition State Analysis
Computational studies on reaction mechanisms can elucidate the step-by-step process of a chemical transformation, including the identification of high-energy transition states. While the literature contains information on the synthesis and reactions of various brominated furanones, specific transition state analyses for reactions involving this compound are absent. A theoretical analysis of the reaction between the related molecule tetrahydrofuran (B95107) and atomic bromine has been conducted using DFT, but this does not provide the specific mechanistic details for the target molecule.
Structure-Reactivity Correlations through Computational Modeling
Computational modeling provides a powerful lens for elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to probe the electronic properties of the molecule and predict its behavior in chemical reactions. These theoretical investigations offer valuable insights that complement experimental findings, guiding the rational design of synthetic pathways and the prediction of reaction outcomes.
At the heart of these computational analyses lies the calculation of various molecular properties and reactivity descriptors. The geometry of this compound is first optimized to find its most stable three-dimensional conformation. This optimized structure serves as the basis for subsequent calculations. Key electronic properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, are then determined.
The presence of the bromine atom and the carbonyl group, both being electronegative, significantly influences the electronic landscape of the dihydro-furan-3-one ring. Computational models can precisely quantify these effects. For instance, the calculated electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, thereby identifying the likely sites for nucleophilic and electrophilic attack. The carbonyl carbon is typically a primary electrophilic site, while the oxygen atom of the carbonyl group and the bromine atom are electron-rich.
A hypothetical set of calculated global reactivity descriptors for this compound is presented in the interactive table below. Such data allows for a comparative assessment of its reactivity against other related compounds.
| Reactivity Descriptor | Calculated Value (eV) | Interpretation |
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 5.36 | Difference between ELUMO and EHOMO; a larger gap suggests higher kinetic stability. |
| Ionization Potential (I) | 7.25 | The energy required to remove an electron; directly related to -EHOMO. |
| Electron Affinity (A) | 1.89 | The energy released upon gaining an electron; directly related to -ELUMO. |
| Global Hardness (η) | 2.68 | Resistance to change in electron distribution; calculated as (I - A) / 2. |
| Global Softness (S) | 0.187 | The reciprocal of global hardness; indicates a higher propensity for reaction. |
| Electronegativity (χ) | 4.57 | The power of an atom to attract electrons to itself; calculated as (I + A) / 2. |
| Electrophilicity Index (ω) | 3.89 | A measure of the electrophilic character of a molecule; calculated as χ² / (2η). |
These theoretical descriptors provide a framework for understanding the structure-reactivity correlations of this compound. For example, the relatively high electrophilicity index suggests that the molecule will readily react with nucleophiles. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, offering a more granular view of its reactivity. By correlating these computational predictions with experimental observations, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo Dihydro Furan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Bromo-dihydro-furan-3-one, with its chiral center at the bromine-bearing carbon, NMR is indispensable for a complete structural assignment.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
Predicted ¹H and ¹³C NMR spectra offer valuable insights into the electronic environment of each nucleus within this compound. The presence of electron-withdrawing groups, such as the carbonyl and the bromine atom, significantly influences the chemical shifts.
Predicted ¹H NMR Data:
The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded, while the protons on the carbon adjacent to the carbonyl group (C2) will also be shifted downfield. The single proton on the carbon bearing the bromine atom (C4) will have a chemical shift influenced by both the bromine and the adjacent carbonyl group.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2a | 2.50 - 2.70 | dd | J(H-2a, H-2b) = 17.0, J(H-2a, H-4) = 6.0 |
| H-2b | 2.90 - 3.10 | dd | J(H-2b, H-2a) = 17.0, J(H-2b, H-4) = 2.5 |
| H-4 | 4.50 - 4.70 | dd | J(H-4, H-2a) = 6.0, J(H-4, H-2b) = 2.5 |
| H-5a | 4.20 - 4.40 | d | J(H-5a, H-5b) = 10.0 |
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum is predicted to display four signals, one for each carbon atom in the molecule. The carbonyl carbon (C3) is expected to have the largest chemical shift, a characteristic feature of ketones. The carbon atom bonded to the bromine (C4) will also be significantly deshielded.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 35 - 45 |
| C3 | 200 - 210 |
| C4 | 50 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between geminal protons (H-2a and H-2b; H-5a and H-5b) and vicinal protons. A key correlation would be observed between the H-4 proton and the two H-2 protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the signal for H-4 would correlate with the C4 signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include the H-2 protons showing correlations to the carbonyl carbon (C3) and C4. The H-4 proton would be expected to show correlations to C2, C3, and C5. The H-5 protons would likely show correlations to C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are in close proximity. This would be particularly useful in determining the stereochemistry at the C4 position by observing NOEs between H-4 and the protons on the adjacent C2 and C5 carbons.
Stereochemical Assignments via NMR Data
The C4 carbon in this compound is a stereocenter. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can be a powerful tool for determining the relative stereochemistry if other stereocenters were present, or the preferred conformation of the molecule in solution. For a single stereocenter, while NMR can't determine the absolute configuration (R or S) without a chiral auxiliary or a reference compound, it can provide information about the conformational preferences of the molecule. The magnitude of the coupling constants between H-4 and the H-2 protons can give an indication of the dihedral angles and thus the puckering of the furanone ring. NOESY data can further elucidate spatial relationships, for instance, by showing which protons are on the same face of the five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula, C₄H₅BrO₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Interactive Table: Predicted HRMS Data
| Ion | Predicted m/z [M]⁺ for C₄H₅⁷⁹BrO₂ | Predicted m/z [M+2]⁺ for C₄H₅⁸¹BrO₂ |
|---|
Fragmentation Pattern Analysis for Structural Information
The mass spectrum of this compound under electron ionization (EI) would exhibit a series of fragment ions that provide valuable structural information. The fragmentation is expected to be initiated by the loss of the bromine atom or by cleavage of the furanone ring.
Predicted Key Fragmentation Pathways:
Loss of Bromine: A prominent fragmentation pathway would be the loss of the bromine radical (•Br), leading to a cation at m/z 85. This fragment corresponds to the dihydro-furan-3-one cation.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This could lead to the loss of a CO molecule, resulting in a fragment ion.
Ring Opening and Cleavage: The furanone ring can undergo cleavage. For instance, the loss of a CH₂O fragment from the molecular ion is a plausible pathway.
Interactive Table: Predicted Major Fragment Ions in Mass Spectrometry
| Predicted m/z | Possible Fragment Identity |
|---|---|
| 164/166 | [M]⁺ (Molecular Ion) |
| 85 | [M - Br]⁺ |
| 57 | [C₃H₅O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the cyclic ketone (C=O), the cyclic ether (C-O-C), and the carbon-bromine bond (C-Br).
The most prominent feature in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration. For a saturated five-membered cyclic ketone, this band typically appears around 1750-1770 cm⁻¹. However, the presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) is known to shift the C=O stretching frequency to a higher wavenumber due to the electron-withdrawing inductive effect of the halogen. This effect increases the force constant of the C=O bond. Therefore, a strong absorption band is predicted in the range of 1760-1785 cm⁻¹.
The spectrum would also exhibit characteristic C-O-C stretching vibrations from the dihydrofuran ring, typically appearing as one or more strong bands in the 1150-1050 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, generally between 650 and 550 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the methylene (B1212753) groups would be observed in their usual regions (~2850-3000 cm⁻¹ and ~1465 cm⁻¹, respectively).
For comparison, the isomeric compound 3-bromodihydro-2(3H)-furanone, which is a lactone (cyclic ester), shows a strong carbonyl absorption band at a higher frequency, typically around 1795 cm⁻¹, characteristic of a five-membered lactone with an α-bromo substituent. nist.gov
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2850-3000 | Medium-Strong | C-H stretching (CH₂) |
| ~1760-1785 | Strong | C=O stretching (α-bromoketone) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1150-1050 | Strong | C-O-C stretching (cyclic ether) |
| ~650-550 | Medium-Weak | C-Br stretching |
X-ray Crystallography for Solid-State Structure Determination
As of now, the single-crystal X-ray diffraction data for this compound has not been reported. However, the anticipated solid-state structure can be discussed based on the known geometries of dihydrofuranone rings and related cyclic structures.
X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the five-membered ring. The dihydrofuranone ring is not planar and is expected to adopt an envelope or twisted conformation to minimize steric strain. The positions of the bromine atom and the carbonyl group would significantly influence the preferred conformation.
Expected Crystallographic Parameters and Structural Features
| Parameter | Expected Value/Feature |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| Ring Conformation | Envelope or Twist |
| C=O Bond Length | ~1.20-1.22 Å |
| C-Br Bond Length | ~1.92-1.96 Å |
| Intermolecular Forces | Dipole-dipole interactions, potential halogen bonding |
Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Circular Dichroism)
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the carbonyl group. Saturated ketones typically exhibit a weak absorption band corresponding to the symmetry-forbidden n→π* transition. For simple cyclic ketones, this absorption maximum (λmax) is usually found in the 270-300 nm region.
The presence of a bromine atom on the α-carbon is known to cause a bathochromic (red) shift of the n→π* transition. This is attributed to the interaction of the non-bonding electrons of the bromine with the carbonyl group's molecular orbitals, raising the energy of the n orbital and lowering the energy of the π* orbital, thus reducing the energy gap for the transition. Consequently, the λmax for this compound is predicted to be in the range of 300-320 nm. A more intense π→π* transition would be expected at a much shorter wavelength, likely below 200 nm.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orglibretexts.org this compound possesses a chiral center at the C4 position (the carbon atom bonded to the bromine). Therefore, it can exist as a pair of enantiomers: (R)-4-Bromo-dihydro-furan-3-one and (S)-4-Bromo-dihydro-furan-3-one.
These enantiomers will produce mirror-image CD spectra. The n→π* transition of the carbonyl group acts as a chromophore, and its interaction with the chiral environment of the molecule gives rise to a CD signal, known as a Cotton effect. According to the Octant Rule for ketones, the sign of the Cotton effect (positive or negative) for the n→π* transition can be correlated with the absolute configuration of the molecule by considering the spatial arrangement of substituents in the octants around the carbonyl group.
For this compound, the two enantiomers would be expected to show Cotton effects of equal magnitude but opposite signs for the n→π* transition in the 300-320 nm region. This makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of this compound.
Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Predicted λmax (nm) | Predicted Sign of Cotton Effect |
| (R)-4-Bromo-dihydro-furan-3-one | ~300-320 | Positive or Negative |
| (S)-4-Bromo-dihydro-furan-3-one | ~300-320 | Opposite to (R)-enantiomer |
Applications of 4 Bromo Dihydro Furan 3 One in Synthetic Organic Chemistry
Utilization as a Versatile Synthetic Building Block
4-Bromo-dihydro-furan-3-one is poised to be a versatile synthetic building block due to the strategic placement of its functional groups. The bromine atom, positioned on the double bond, acts as a crucial "handle" for a variety of cross-coupling reactions. rsc.orgrsc.org This allows for the introduction of carbon-based or other substituents at the C4 position, a common strategy for molecular diversification. The development of methodologies for similar non-aromatic heterocycles with such reactive handles has been a significant area of research to create scaffolds with broad utility. rsc.orgrsc.org
The dihydrofuranone core itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with diverse biological activities, including antitumor and antimicrobial properties. nih.govresearchgate.netnih.gov Compounds containing the 2(5H)-furanone skeleton have been isolated from both plants and marine organisms, highlighting the structural importance of this motif. nih.gov The ability to use this compound as a starting point for more complex molecules makes it a valuable tool for chemists in drug discovery and natural product synthesis.
Table 1: Potential Reactions Leveraging this compound as a Building Block
| Reaction Type | Reactive Site | Potential Outcome |
|---|---|---|
| Suzuki Coupling | C-Br Bond | Formation of C-C bond with aryl/vinyl boronic acids |
| Sonogashira Coupling | C-Br Bond | Formation of C-C bond with terminal alkynes |
| Heck Coupling | C-Br Bond | Formation of C-C bond with alkenes |
| Nucleophilic Addition | Carbonyl Group | Functionalization at C3 (e.g., Grignard, organolithium reagents) |
Precursor for the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of this compound makes it an ideal precursor for constructing more complex heterocyclic systems. Furanone derivatives are frequently employed as starting materials for the synthesis of intricate molecular architectures, including spirocyclic and fused-ring systems. nih.govunimi.it
For instance, the ketone at the C3 position can be transformed into other functional groups or serve as an anchor point for annulation reactions. The vinyl bromide can participate in intramolecular cyclizations or act as a linchpin in multi-step sequences to build adjacent rings. Methodologies using furan-fused cyclobutanones have demonstrated how such strained systems can act as versatile synthons for ring-opening and cycloaddition reactions to achieve diversity-oriented synthesis. springernature.com The combination of functional groups in this compound provides a platform for similar transformations, enabling access to novel heterocyclic scaffolds that would otherwise be difficult to synthesize.
Integration into Cascade Reactions and Multi-Component Transformations
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation. The conjugated system within this compound is well-suited for such processes. A plausible cascade could be initiated by a Michael addition of a nucleophile to the C5 position, which would generate an enolate intermediate. This intermediate could then participate in an intramolecular cyclization, potentially involving the displacement of the bromide or reaction with a substituent introduced at the C3 ketone.
The synthesis of various heterocyclic systems, such as thiazoles and dihydrofurans, has been successfully achieved using cascade methodologies. nih.govbuchler-gmbh.com Multi-component reactions (MCRs), which combine three or more starting materials in one pot, are another powerful tool in modern synthesis. rsc.orgresearchgate.net It is conceivable that this compound could be integrated into MCRs, where the ketone, the vinyl bromide, and the electrophilic C5 position react sequentially with different reagents to rapidly assemble complex molecules. For example, four-component reactions have been developed for the facile synthesis of spirocycles, a class of compounds accessible from cyclic ketones. mdpi.com
Development of Novel Methodologies for Organic Synthesis
The synthesis of functionalized non-aromatic heterocycles is a central theme in modern organic chemistry. rsc.orgrsc.org The development of a general and efficient synthesis for this compound itself would constitute a novel methodology. Research into the preparation of related 4-bromo-2,3-dihydrofurans has shown that copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols is a viable route. rsc.orgrsc.org Adapting such a strategy, or developing new cyclization pathways from appropriately substituted acyclic precursors, would provide valuable access to the 4-bromo-dihydrofuranone scaffold.
Furthermore, exploring the unique reactivity of this compound can lead to the development of new synthetic methods. For example, its use in transition-metal-catalyzed reactions could uncover novel transformations. The presence of both a vinyl halide and a ketone in a compact cyclic system may enable unusual reaction pathways, such as tandem coupling and cyclization events, leading to the discovery of new ways to construct complex molecular frameworks.
Role in the Synthesis of Functionalized Dihydrofurans and Tetrahydrofurans
One of the most direct applications of this compound is as a precursor to other highly functionalized dihydrofurans. As established with simpler 4-bromo-2,3-dihydrofurans, the bromine atom is a versatile handle for coupling reactions, allowing for the synthesis of a wide range of 4-substituted dihydrofuran derivatives. rsc.orgrsc.org
Table 2: Examples of Transformations Leading to Functionalized Dihydrofurans
| Starting Material Class | Reaction Type | Product Class |
|---|---|---|
| 4-Bromodihydrofurans | Suzuki Coupling | 4-Aryl/Vinyl-dihydrofurans |
| 4-Bromodihydrofurans | Heck Coupling | 4-Alkenyl-dihydrofurans |
Moreover, the double bond within the dihydrofuran ring can be selectively reduced to afford the corresponding tetrahydrofuran (B95107). rsc.org This transformation provides access to the saturated tetrahydrofuran core, which is another ubiquitous and important scaffold in natural products and pharmaceuticals. nih.govresearchgate.net Therefore, this compound serves as a gateway to both functionalized dihydrofuran-3-ones and, upon reduction, functionalized tetrahydrofuran-3-ols, significantly broadening its synthetic utility. An approach based on an Oxa-Michael/Michael dimerization of γ-hydroxyenones has also been shown to produce highly functionalized tetrahydrofuran derivatives. nih.gov
Future Research Directions and Emerging Trends for Brominated Dihydrofuranones
Green Chemistry Approaches in 4-Bromo-dihydro-furan-3-one Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like this compound. The focus is shifting towards developing more environmentally benign and sustainable synthetic routes that minimize waste and energy consumption. One promising area is the use of heterogeneous photocatalysts. For instance, mesoporous graphitic carbon nitride (mpg-CN) has been successfully employed as a sustainable heterogeneous photocatalyst for reactions involving α-bromo-γ-butyrolactone, a related compound. mpg.de This suggests the potential for developing light-driven, metal-free synthetic methods for this compound.
Another green approach involves the use of ionic liquids as reaction media. A tandem Passerini three-component reaction followed by SN cyclization has been efficiently carried out in an ionic liquid under microwave assistance to synthesize γ-lactone derivatives, demonstrating a green and efficient synthetic strategy. frontiersin.org The application of such methods could significantly reduce the environmental footprint of this compound synthesis. Furthermore, research into base-assisted ring-opening polymerization of γ-butyrolactone at higher temperatures presents a more industrially viable and environmentally friendly process for producing related polymers, which could be adapted for derivatives of this compound. rsc.org
Future research will likely focus on the development of catalytic systems that can operate under milder conditions and utilize renewable starting materials. The goal is to create a more sustainable life cycle for these valuable chemical entities.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Reference |
| Heterogeneous Photocatalysis | Use of catalysts like mpg-CN for light-driven, metal-free synthesis. | mpg.de |
| Ionic Liquids | Employment as a green reaction medium to enhance efficiency and reduce waste. | frontiersin.org |
| Base-Assisted Polymerization | Development of environmentally friendly polymerization processes for derivatives. | rsc.org |
Exploration of Novel Catalytic Methods for Derivatization
The functionalization of the this compound core is crucial for tuning its chemical and biological properties. Novel catalytic methods are being explored to achieve this with greater efficiency and selectivity. Palladium-catalyzed cross-coupling reactions have already proven effective for the synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones. plu.mx These methods could be adapted for the derivatization of this compound, allowing for the introduction of a wide range of substituents.
Metal-free catalytic systems are also gaining traction. A BF3·Et2O mediated formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been developed for the synthesis of multi-substituted furans, showcasing the potential of Lewis acid catalysis in furan (B31954) ring synthesis and functionalization. nih.gov Additionally, the use of chiral N-heterocyclic carbenes to catalyze the annulation of α,β-enals to racemic α-keto esters provides a pathway to functionalized γ-butyrolactones with high stereocontrol. nih.govacs.org
Future investigations will likely focus on expanding the toolbox of catalytic methods for the derivatization of this compound, with an emphasis on achieving regioselective and stereoselective transformations.
Advancements in Stereocontrol and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled and enantioselective synthesis of this compound and its derivatives is a significant area of research. Significant progress has been made in the enantioselective synthesis of functionalized γ-butyrolactones. For example, a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization has been developed to produce enantioenriched α-exo-methylene γ-butyrolactones. organic-chemistry.org
Furthermore, a highly enantioselective Rh(I)-catalyzed intramolecular Alder-ene reaction has been utilized to synthesize 3-vinyl, vinyl acetate, and vinyl ether-substituted α-methylene-γ-butyrolactones in high yields and with excellent enantioselectivity. nih.gov The Sharpless asymmetric dihydroxylation and aminohydroxylation of (E)-dimethyl-2-alkylidene glutarates have also been shown to yield enantio-enriched or enantiopure highly functionalized γ-butyrolactones. researchgate.net
These advancements in asymmetric synthesis provide a strong foundation for the development of stereocontrolled routes to chiral this compound derivatives, which will be crucial for investigating their stereospecific interactions with biological targets.
| Catalytic System | Type of Stereocontrol | Resulting Product | Reference |
| Chiral N-heterocyclic carbene | Diastereo- and enantiocontrol | Functionalized γ-butyrolactones | nih.govacs.org |
| Chromium catalyst with carbazole-based bisoxazoline ligands | Enantioselective | α-exo-methylene γ-butyrolactones | organic-chemistry.org |
| Rh(I) catalyst | Enantioselective | Functionalized α-methylene-γ-butyrolactones | nih.gov |
| Sharpless asymmetric dihydroxylation/aminohydroxylation | Enantioselective | Functionalized γ-butyrolactones | researchgate.net |
Deeper Integration of Machine Learning and AI in Synthetic Pathway Prediction
Machine learning models can also be used to predict reaction performance, such as yield, by analyzing a multidimensional chemical space. princeton.edu This can help chemists to optimize reaction conditions and select the most promising synthetic routes for this compound and its derivatives. The integration of AI with automated synthesis platforms has the potential to accelerate the discovery and development of new brominated dihydrofuranones with desired properties. chemical.aiarxiv.org
The future of chemical synthesis will likely involve a synergistic relationship between human chemists and AI, where AI tools provide data-driven insights and predictions, while chemists use their expertise to guide the synthesis and interpret the results.
Computational Design of Dihydrofuranone-Based Chemical Probes and Tools
Computational methods are becoming indispensable for the design of chemical probes and tools to investigate biological systems. researchgate.netnih.gov For this compound, molecular modeling and docking studies can be used to predict its binding affinity and selectivity for specific biological targets. mdpi.comnih.gov This information can then be used to design and synthesize novel dihydrofuranone-based probes with enhanced potency and target specificity. researchgate.netnih.gov
Computational approaches can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, which is crucial for the development of safe and effective therapeutic agents. By combining computational design with experimental validation, researchers can accelerate the discovery of new applications for this compound and other brominated dihydrofuranones in areas such as drug discovery and chemical biology. plos.orgplos.org
The integration of computational design with synthetic chemistry will enable the rational design of dihydrofuranone-based molecules with tailored properties for a wide range of applications.
Q & A
Q. What are the common synthetic routes for 4-Bromo-dihydro-furan-3-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves bromination of dihydrofuran-3-one precursors. Key strategies include:
- Electrophilic Bromination: Use brominating agents like N-bromosuccinimide (NBS) in aprotic solvents (e.g., CCl₄) under controlled temperatures (0–25°C) to avoid over-bromination .
- Catalytic Methods: Lewis acids (e.g., FeCl₃) can enhance regioselectivity, particularly for sterically hindered positions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for singlet peaks for the furanone carbonyl (δ 5.1–5.3 ppm) and bromine-induced deshielding in adjacent protons (δ 4.5–4.8 ppm) .
- ¹³C NMR: Carbonyl carbon (δ 170–175 ppm) and brominated carbon (δ 70–80 ppm) confirm substitution .
- IR Spectroscopy: Strong C=O stretch (~1740 cm⁻¹) and C-Br stretch (~650 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 195 for C₄H₅BrO₂) .
Q. What safety protocols are essential when handling brominated furan derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.
- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure. SHELXL (via SHELX suite) refines atomic positions using high-resolution data (R-factor < 0.05) .
- DFT Calculations: Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate tautomeric forms or conformational preferences .
Example Case: A study on 4-Bromo-2-benzofuran-1(3H)-one resolved conflicting NMR assignments via X-ray analysis, confirming bromine’s position at C4 .
Q. What strategies improve regioselective bromination in dihydrofuran-3-one derivatives?
Methodological Answer:
- Steric and Electronic Control: Electron-donating groups (e.g., methyl) direct bromination to less hindered positions.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-bromination .
- Catalytic Directing Groups: Temporary protection of carbonyl groups (e.g., acetal formation) can redirect bromination .
Q. How does the crystal structure of this compound inform its reactivity?
Methodological Answer:
- Bond Length Analysis: X-ray data (e.g., C-Br bond length ~1.9 Å) indicates potential for nucleophilic substitution at the brominated carbon .
- Packing Interactions: Hydrogen-bonding networks (e.g., C=O···H interactions) influence solubility and stability in solid-state applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
